![molecular formula C14H23N3O5 B2657506 2-(4-acetylpiperazin-1-yl)-N-[(4-hydroxyoxan-4-yl)methyl]-2-oxoacetamide CAS No. 1396853-15-8](/img/structure/B2657506.png)
2-(4-acetylpiperazin-1-yl)-N-[(4-hydroxyoxan-4-yl)methyl]-2-oxoacetamide
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Overview
Description
2-(4-acetylpiperazin-1-yl)-N-[(4-hydroxyoxan-4-yl)methyl]-2-oxoacetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with an acetyl group and a hydroxyoxan-4-yl moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-acetylpiperazin-1-yl)-N-[(4-hydroxyoxan-4-yl)methyl]-2-oxoacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with diethylene glycol.
Acetylation: The piperazine ring is then acetylated using acetic anhydride under reflux conditions.
Oxan-4-yl Substitution: The acetylated piperazine is reacted with 4-hydroxyoxan-4-ylmethyl chloride in the presence of a base such as sodium hydroxide to introduce the hydroxyoxan-4-yl moiety.
Final Coupling: The final step involves coupling the intermediate with 2-oxoacetamide under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-acetylpiperazin-1-yl)-N-[(4-hydroxyoxan-4-yl)methyl]-2-oxoacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring and the oxan-4-yl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-acetylpiperazin-1-yl)-N-[(4-hydroxyoxan-4-yl)methyl]-2-oxoacetamide has a wide range of applications in scientific research:
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Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Properties
IUPAC Name |
2-(4-acetylpiperazin-1-yl)-N-[(4-hydroxyoxan-4-yl)methyl]-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O5/c1-11(18)16-4-6-17(7-5-16)13(20)12(19)15-10-14(21)2-8-22-9-3-14/h21H,2-10H2,1H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBZRMGVJSDVAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C(=O)NCC2(CCOCC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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